molecular formula C25H19N3O3S3 B2728010 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 329903-02-8

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2728010
M. Wt: 505.63
InChI Key: SDJYCABGOQJHSL-UHFFFAOYSA-N
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Description

The compound “N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a tetrahydrobenzothiophene ring, and a benzothiophene ring . The benzothiazole ring is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The compounds are usually synthesized in high yields and their structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .


Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS) . Quantitative structure-activity relationship (QSAR) models are often generated to understand the activity contributions due to structural and substituent effects .


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically characterized by high yields. The reactions often involve direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of HOBt and EDCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized using various techniques. For instance, the melting point (M.P), Rf value, and FT-IR spectrum are often reported . Some benzothiazole derivatives also exhibit luminescent properties .

Scientific Research Applications

Antitumor Activity

Researchers have explored the antitumor potential of benzothiazole derivatives. For instance, a study highlighted the synthesis of derivatives showing selective cytotoxicity against tumorigenic cell lines, with one particular compound demonstrating significant in vivo tumor growth inhibition (Yoshida et al., 2005). Similarly, another work synthesized a series of benzothiazole carboxamides, evaluating them for diuretic and antitumor activities, with certain compounds displaying promising outcomes (Yar & Ansari, 2009).

Synthetic Routes to Heterocyclic Compounds

The development of novel synthetic pathways to create benzothiazoles and related heterocyclic compounds has been a focus area. For example, photocyclization techniques have been used to generate benzothieno[2,3-c]quinolines, alongside exploring their potential for forming new heterocyclic ring systems (Mckenney & Castle, 1987). Another study discussed the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, showcasing spontaneous isomerization to yield benzothiazoles under specific conditions, indicating a method for creating diverse structures (Argilagos et al., 1997).

Cytotoxic and Antimicrobial Activities

The search for new cytotoxic and antimicrobial agents has led to the exploration of benzothiazole derivatives. A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and assessed for their in vitro antidiabetic activity, showcasing the versatility of benzothiazole scaffolds in drug discovery (Lalpara et al., 2021).

Electrochemical Synthesis and Characterization

A method involving TEMPO-catalyzed electrolytic C–H thiolation for synthesizing benzothiazoles and thiazolopyridines from thioamides was reported. This metal- and reagent-free approach offers a sustainable pathway to these heterocycles, highlighting the role of electrochemistry in organic synthesis (Qian et al., 2017).

Future Directions

Benzothiazole derivatives have been extensively investigated due to their diverse biological activities and their potential as therapeutic agents . Future research could focus on optimizing the synthesis process, exploring their biological activities in more detail, and developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S3/c1-13-6-8-16-20(10-13)34-25(22(16)24-26-17-4-2-3-5-19(17)33-24)27-23(29)21-12-14-11-15(28(30)31)7-9-18(14)32-21/h2-5,7,9,11-13H,6,8,10H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYCABGOQJHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(S5)C=CC(=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

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